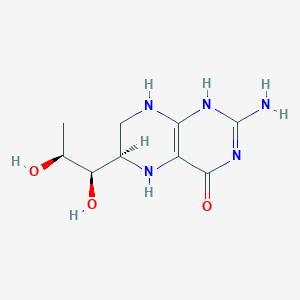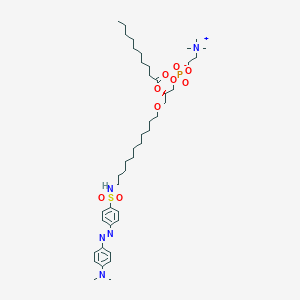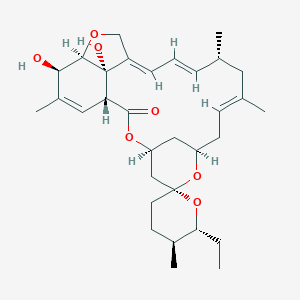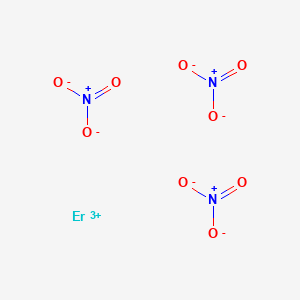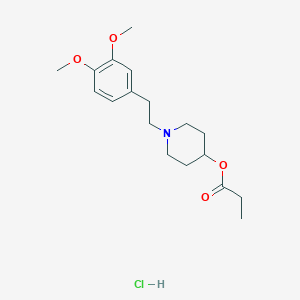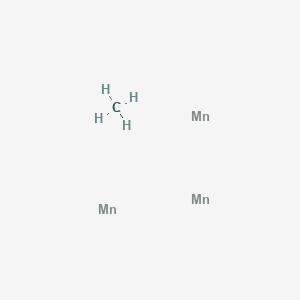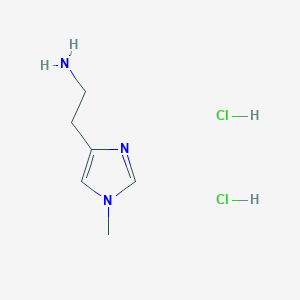
1-Methylhistamine dihydrochloride
Übersicht
Beschreibung
1-Methylhistamine dihydrochloride is a major metabolite of histamine by histamine N-methyltransferase in the pathway of histidine metabolism . It has been used as a biomarker of histaminergic system activity in the brains of Alzheimer’s disease patients as well as those with hypersomnia and other neurological conditions .
Synthesis Analysis
An improved high-performance liquid chromatography (HPLC) method was developed for simultaneous analysis of histamine (HA) and tele-methylhistamine (tele-MHA) levels in mouse and rat brain . 1-Methylhistamine dihydrochloride has been used as a standard in the evaluation of histamine levels in aqueous humor of glaucoma patients by liquid chromatography .Molecular Structure Analysis
The molecular formula of 1-Methylhistamine dihydrochloride is C6H13Cl2N3 . The average mass is 198.094 Da and the monoisotopic mass is 197.048660 Da .Chemical Reactions Analysis
1-Methylhistamine dihydrochloride is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . It has been used as a biomarker for histaminergic system activity in the cerebrospinal fluid of patients suffering from Alzheimer′s disease (AD), hypersomnia, and other neurological conditions .Physical And Chemical Properties Analysis
The molecular formula of 1-Methylhistamine dihydrochloride is C6H13Cl2N3 . The average mass is 198.094 Da and the monoisotopic mass is 197.048660 Da .Wissenschaftliche Forschungsanwendungen
Biomarker for Food Histamine Intolerance
1-Methylhistamine dihydrochloride is used as a biomarker in studies investigating food histamine intolerance. It helps in assessing the urinary excretion of histamine and its metabolites, which can indicate an individual’s tolerance to dietary histamine .
Diagnostic Tool for Histamine Metabolism Disorders
The compound serves as a non-invasive diagnostic marker for disorders related to histamine metabolism. By analyzing the levels of 1-Methylhistamine in urine, researchers can gain insights into the histamine metabolic pathways and identify potential abnormalities .
Research on Neurological Conditions
1-Methylhistamine dihydrochloride is a metabolite of histamine that is present in the brain. It acts as a biomarker for the activity of the histaminergic system in the cerebrospinal fluid of patients suffering from Alzheimer’s disease, hypersomnia, and other neurological conditions .
Evaluation of Histamine Levels in Ocular Conditions
This compound has been utilized as a standard in the evaluation of histamine levels in the aqueous humor of glaucoma patients. By measuring the concentration of 1-Methylhistamine, researchers can better understand the role of histamine in ocular conditions .
Study of Histidine Metabolism Pathway
1-Methylhistamine dihydrochloride is formed by histamine 1-methyltransferase in the histidine metabolism pathway. Its study helps in understanding the complex biochemical processes involved in the metabolism of histidine and its derivatives .
Investigation of Amine Oxidase Activity
Researchers use 1-Methylhistamine dihydrochloride as a substrate to determine amine oxidase activity. This is crucial for understanding the enzymatic processes that regulate histamine levels in various physiological conditions .
Wirkmechanismus
Target of Action
1-Methylhistamine dihydrochloride, also known as Nτ-methylhistamine (NMH), is a metabolite of histamine . It primarily targets histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
NMH interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors . This means it can either partially activate the receptor or block it from being activated by other substances.
Biochemical Pathways
NMH is formed by Nτ -methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This enzyme is part of the histidine metabolism pathway. NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .
Pharmacokinetics
NMH is excreted in the urine and can be measured as a biomarker of histamine activity . This suggests that it undergoes renal elimination.
Result of Action
The action of NMH may serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release . While it has some biological activity on its own, it is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself .
Action Environment
The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . This suggests that both disease states and dietary factors can influence the action and efficacy of NMH.
Safety and Hazards
Zukünftige Richtungen
Efforts are currently being directed to identify a non-invasive marker that can serve as a solid and clinically irrefutable diagnostic criterion for histamine intolerance associated with diamine oxidase (DAO) deficiency . The identification of biomarkers of histamine (HA) metabolism in urine is proposed as a possible new diagnostic strategy .
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017448 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylhistamine dihydrochloride | |
CAS RN |
6481-48-7 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




